

# What is the CAS number for (R)-MRT199665

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## Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

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## Technical Guide: (R)-MRT199665

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-MRT199665** is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental protocols relevant to its application in research and drug development, with a particular focus on its role in acute myeloid leukemia (AML).

CAS Number: 1456858-57-3[1][2]

(Note: This CAS number is for the MRT199665 structure. **(R)-MRT199665** is a specific stereoisomer of this compound.)[3][4]

### Biochemical and Cellular Activity

MRT199665 demonstrates high potency and selectivity for members of the MARK, SIK, and AMPK kinase families. Its inhibitory activity has been quantified through various in vitro kinase assays.

### Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of MRT199665

Kinase Family	Target Kinase	IC50 (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	
MARK4	2	
AMPK	AMPK $\alpha$ 1	10
AMPK $\alpha$ 2	10	110
SIK	SIK1	
SIK2	12	
SIK3	43	

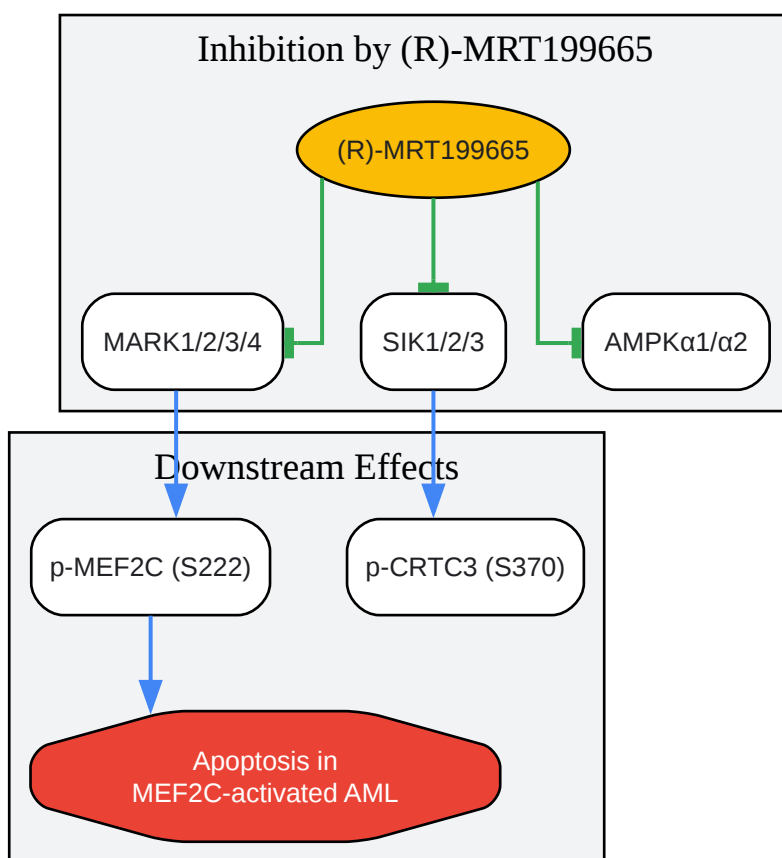
IC50 values represent the concentration of MRT199665 required to inhibit 50% of the kinase activity in vitro.[\[5\]](#)[\[6\]](#)

MRT199665 has been shown to induce apoptosis in human acute myeloid leukemia (AML) cells that are activated by MEF2C.[\[5\]](#) Furthermore, it inhibits the phosphorylation of the SIK substrate CRTC3 at serine 370.[\[5\]](#) In AML cells, treatment with MRT199665 leads to a dose-dependent decrease in both total and phosphorylated MEF2C at serine 222.[\[5\]](#)

## Signaling Pathways

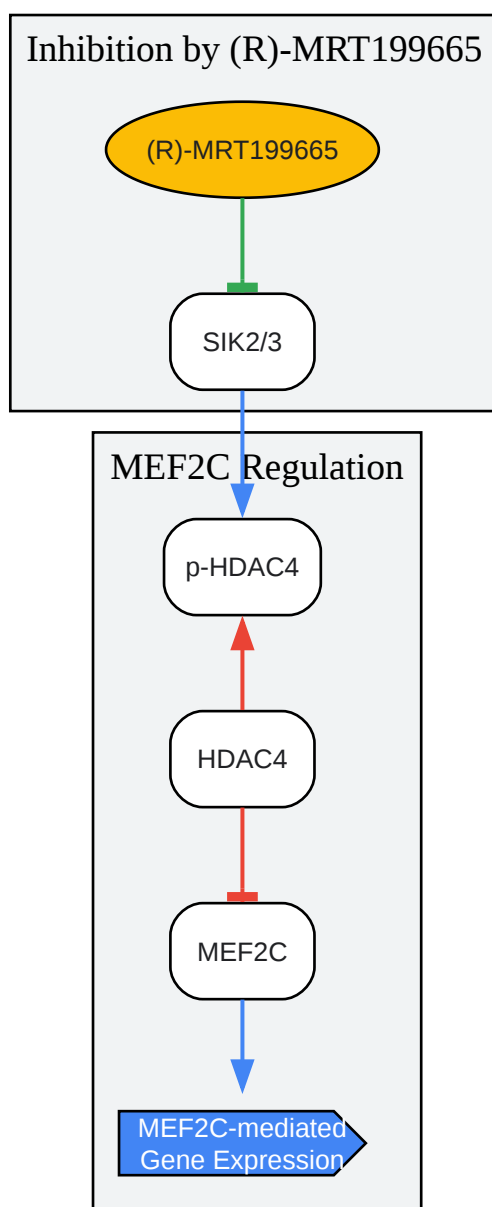
MRT199665 exerts its cellular effects by modulating key signaling pathways involved in cell survival and gene transcription.

## Signaling Pathway Diagrams



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Caption: Inhibition of MARK, SIK, and AMPK by **(R)-MRT199665** leads to reduced phosphorylation of MEF2C and CRTC3, ultimately inducing apoptosis in MEF2C-activated AML cells.



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Caption: **(R)-MRT199665** inhibits SIK2/3, preventing the phosphorylation of HDAC4. This leads to the de-repression of MEF2C and subsequent modulation of its target gene expression.

## Experimental Protocols

The following are representative protocols for key experiments involving **(R)-MRT199665**.

## In Vitro Kinase Inhibition Assay (MALDI-TOF Mass Spectrometry)

This protocol is adapted from a high-throughput screening method for SIK inhibitors.

Materials:

- Recombinant human SIK, MARK, or AMPK enzymes
- Peptide substrate (e.g., a peptide derived from a known substrate of the target kinase)
- ATP
- **(R)-MRT199665**
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20)
- MALDI-TOF mass spectrometer

Procedure:

- Prepare a serial dilution of **(R)-MRT199665** in DMSO.
- In a 384-well plate, add the kinase, peptide substrate, and **(R)-MRT199665** (or DMSO as a vehicle control) to the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
- Spot the reaction mixture onto a MALDI plate with a suitable matrix.
- Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of phosphorylated to unphosphorylated substrate.

- Calculate the percent inhibition for each concentration of **(R)-MRT199665** and determine the IC50 value by fitting the data to a dose-response curve.

## Apoptosis Assay in AML Cells (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in AML cell lines treated with **(R)-MRT199665** using flow cytometry.<sup>[7][8][9][10]</sup>

### Materials:

- AML cell line (e.g., MOLM-13, MV4-11)
- RPMI-1640 medium with 10% FBS
- **(R)-MRT199665**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

### Procedure:

- Seed AML cells in a 6-well plate at a density of  $2 \times 10^5$  cells/mL.
- Treat the cells with various concentrations of **(R)-MRT199665** (e.g., 10 nM, 100 nM, 1  $\mu$ M) or DMSO as a vehicle control.
- Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
- Harvest the cells by centrifugation and wash twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

- Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
- Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).

## Western Blot Analysis of Phosphorylated MEF2C (p-MEF2C)

This protocol describes the detection of phosphorylated MEF2C in AML cells treated with **(R)-MRT199665**.[\[11\]](#)[\[12\]](#)

Materials:

- AML cell line
- **(R)-MRT199665**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibody against p-MEF2C (Ser222)
- Primary antibody against total MEF2C
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE equipment and reagents
- PVDF membrane

Procedure:

- Treat AML cells with **(R)-MRT199665** as described in the apoptosis assay protocol.
- Lyse the cells in lysis buffer on ice.

- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-MEF2C (Ser222) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total MEF2C as a loading control.
- Quantify the band intensities to determine the relative levels of p-MEF2C.

## Conclusion

**(R)-MRT199665** is a valuable research tool for investigating the roles of MARK, SIK, and AMPK kinases in various cellular processes. Its potent and selective inhibitory activity, particularly in the context of MEF2C-driven AML, makes it a promising lead compound for the development of novel targeted therapies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this and related molecules.

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